molecular formula C13H15NO3 B13676581 tert-Butyl 2-oxoindoline-6-carboxylate

tert-Butyl 2-oxoindoline-6-carboxylate

Cat. No.: B13676581
M. Wt: 233.26 g/mol
InChI Key: PKJZPNBBVNYPTB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxoindoline-6-carboxylate is a chemical building block of significant interest in organic and medicinal chemistry research. It features a 2-oxoindoline (oxindole) core, a privileged scaffold prevalent in numerous natural products and pharmacologically active compounds . The oxindole moiety is central to a series of structurally diverse alkaloid products, many of which display attractive biological and pharmaceutical profiles . The tert-butyl ester group is a valuable promoiety in prodrug design, known to enhance metabolic stability and improve the physicochemical properties of active molecules . For instance, sterically hindered esters like the tert-butyl group have been demonstrated to significantly improve stability in gastrointestinal homogenates and plasma compared to less bulky ester variants, which is a crucial consideration for drug delivery . This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure allows for further functionalization at multiple sites, making it a useful precursor in drug discovery campaigns and the development of potential therapeutic agents. The carbamate protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and subsequent derivatization. Researchers utilize this and related oxindole derivatives in the exploration of novel synthetic methodologies, reaction mechanisms, and chemical transformations . All products are intended for research applications in a controlled laboratory setting only. They are not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl 2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)9-5-4-8-7-11(15)14-10(8)6-9/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

PKJZPNBBVNYPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Oxoindoline 6 Carboxylate

Convergent and Divergent Synthetic Pathways

The construction of the tert-butyl 2-oxoindoline-6-carboxylate core can be approached through both convergent and divergent synthetic strategies, allowing for either the rapid assembly of the core structure or the generation of diverse analogues from a common intermediate.

Multi-step Reaction Sequences from Precursors

Multi-step linear sequences starting from readily available precursors are a common approach for the synthesis of 2-oxoindoline-6-carboxylates. A representative synthesis for the analogous methyl ester, which can be adapted for the tert-butyl ester, starts from 4-chloro-3-nitrobenzoic acid. This is first esterified to methyl 4-chloro-3-nitrobenzoate. Subsequent reaction with dimethyl malonate in the presence of a base like potassium tert-butoxide yields dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. Reductive cyclization of this intermediate, for instance using hydrosulfite, furnishes the methyl 2-oxoindoline-6-carboxylate. tdcommons.org

Another versatile approach involves the use of di-tert-butyl (2-nitrophenyl)malonates as precursors. These can be synthesized and subsequently reduced and cyclized to afford tert-butyl 3-alkyloxindole-3-carboxylates. This strategy highlights the potential for introducing substituents at the 3-position early in the synthetic sequence.

A divergent strategy for creating libraries of complex oxindoles can be employed starting from a functionalized oxindole (B195798) core. For instance, DNA-encoded libraries of spiroaziridine oxindoles have been constructed, where the initial scaffold is synthesized and then diversified through various on-DNA transformations. nih.gov This approach allows for the generation of a multitude of derivatives from a common starting point.

Table 1: Comparison of Synthetic Pathways
Pathway TypeStarting Material ExampleKey StepsAdvantagesDisadvantages
Convergent4-Chloro-3-nitrobenzoic acidEsterification, Malonate addition, Reductive cyclizationEfficient for specific target synthesisLess flexible for generating diversity
DivergentFunctionalized oxindole coreOn-DNA transformations (e.g., cyclizations, ring-openings)Ideal for creating compound librariesInitial scaffold synthesis can be complex

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, have emerged as powerful tools for the construction of the oxindole ring system. princeton.edu This reaction typically involves the cyclization of an N-aryl α,β-unsaturated amide. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by intramolecular carbopalladation onto the alkene, and subsequent β-hydride elimination to regenerate the catalyst and form the oxindole product.

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the principles are broadly applicable. For instance, a suitably substituted N-(2-halo-4-(tert-butoxycarbonyl)phenyl)acrylamide could be envisioned as a precursor for an intramolecular Heck cyclization. The regioselectivity of the cyclization is generally high, favoring the formation of the five-membered oxindole ring. princeton.edu

Furthermore, enantioselective versions of the intramolecular Heck reaction have been developed, allowing for the synthesis of chiral 3-substituted oxindoles. nih.gov These reactions often employ chiral phosphine (B1218219) ligands to induce asymmetry. A palladium-catalyzed enantioselective domino Heck carbonylation reaction has been reported for the synthesis of 2-oxindole derivatives bearing a 3,3-disubstituted all-carbon quaternary stereocenter with high yields and enantioselectivities. nih.gov

Esterification and Amidation Strategies in Scaffold Construction

The introduction of the tert-butyl ester group is a crucial step in the synthesis of the target compound. This can be achieved through various esterification methods. Direct esterification of the corresponding 2-oxoindoline-6-carboxylic acid with tert-butanol (B103910) under acidic conditions is a common approach. Alternatively, the use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) or the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can facilitate this transformation, even for substrates with low solubility in organic solvents. thieme.de

Amidation strategies can also be employed in the construction and functionalization of the oxindole scaffold. Catalytic direct amidation reactions provide an efficient way to form amide bonds. For instance, boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids with amines. rsc.org This can be particularly useful for introducing substituents at the 6-position or for further functionalization of the molecule.

Innovations in Targeted Functionalization

Once the this compound core is assembled, further functionalization can be achieved through various innovative methodologies to introduce chirality and specific substituents.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The development of stereoselective and enantioselective methods to introduce substituents at the C3 position of the oxindole ring is a significant area of research. One approach involves the molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles. This reaction can produce products with vicinal quaternary-tertiary stereogenic centers with high regio-, diastereo-, and enantioselectivity. nih.gov The choice of the N-protecting group on the oxindole nitrogen is crucial for achieving high selectivity.

Another powerful strategy is the stereoselective alkylation of chiral titanium(IV) enolates of N-acyl oxazolidinones with tert-butyl peresters. This method proceeds through a radical mechanism and allows for the introduction of secondary or tertiary alkyl groups at the C3 position with excellent diastereoselectivity. ub.edu

Furthermore, the asymmetric synthesis of 3-hydroxy-3-substituted oxindoles can be achieved through various methods, including asymmetric aldol (B89426) reactions.

Table 2: Enantioselective Functionalization Methods
MethodReagents/CatalystPosition FunctionalizedKey Features
Asymmetric Allylic AlkylationMolybdenum catalyst, Chiral ligandC3High regio-, diastereo-, and enantioselectivity
Alkylation of Chiral EnolatesTitanium(IV) enolates, tert-Butyl perestersC3Excellent diastereoselectivity for secondary/tertiary alkyl groups

Regioselective Halogenation and Chlorooxidation Reactions

Regioselective halogenation of the this compound scaffold provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The electron-rich aromatic ring of the oxindole is susceptible to electrophilic halogenation. For instance, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) at the 5- and 6-positions has been achieved using bromine in acetic acid, demonstrating that selective halogenation of the benzene (B151609) ring is possible. rsc.org

A particularly versatile reagent for the functionalization of the oxindole core is tert-butyl hypochlorite (B82951) (tBuOCl). It can act as both an oxidizing and chlorinating agent. The chlorooxidation of indoles with tBuOCl can lead to the formation of 2-chloro-3-oxindoles. Furthermore, the direct chlorination of 2-oxindoles with tBuOCl can yield 3,3-dichloro-2-oxindoles. nih.govmdpi.com These reactions have been shown to be compatible with a methoxycarbonyl group at the 6-position, suggesting their applicability to the tert-butyl ester analogue. The reaction conditions can be tuned to selectively produce mono- or di-chlorinated products. Radical scavengers have been shown to inhibit these reactions, suggesting a radical pathway. nih.gov

Table 3: Regioselective Halogenation and Chlorooxidation
ReactionReagentProduct TypePosition(s) Functionalized
BrominationBr2 in Acetic AcidDibromo-oxindoleAromatic Ring (e.g., C5, C6)
Chlorooxidationtert-Butyl Hypochlorite2-Chloro-3-oxindoleC2
Chlorinationtert-Butyl Hypochlorite3,3-Dichloro-2-oxindoleC3

Applications of tert-Butyl Hypochlorite in Oxoindoline Functionalization

tert-Butyl hypochlorite (t-BuOCl) has emerged as a versatile and effective reagent for the functionalization of oxoindoline scaffolds. Its utility lies in its capacity to act as both a chlorinating and an oxidizing agent under mild reaction conditions. This dual reactivity allows for the controlled introduction of chlorine atoms and the formation of various oxidized oxoindole derivatives.

Research has demonstrated that tert-butyl hypochlorite can be employed for the chlorooxidation of indoles and the direct chlorination of 2-oxindoles. These reactions typically proceed with experimental simplicity, making them attractive for synthetic applications. The functionalization of the oxoindoline core using t-BuOCl can lead to a diverse range of products, including 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles. The regioselectivity of the chlorination can often be controlled by the reaction conditions and the substitution pattern of the starting oxoindoline. For a substrate such as this compound, the electron-withdrawing nature of the carboxylate group at the 6-position would influence the reactivity of the aromatic ring and the C3 position of the oxoindoline core. It is anticipated that the reaction with tert-butyl hypochlorite would primarily occur at the C3 position, which is susceptible to electrophilic attack, leading to the corresponding 3-chloro or 3,3-dichloro derivatives.

The general transformation can be represented as follows:

Table 1: Functionalization of 2-Oxoindolines using tert-Butyl Hypochlorite

Starting MaterialReagentProduct(s)Key Features
2-Oxoindolinetert-Butyl Hypochlorite3-Chloro-2-oxoindole, 3,3-Dichloro-2-oxoindoleMild conditions, high yields, experimental simplicity.

These chlorinated derivatives of this compound serve as valuable intermediates for further synthetic manipulations, allowing for the introduction of various nucleophiles at the C3 position and the construction of more complex molecular architectures.

Catalytic Strategies in Oxoindoline Carboxylate Synthesis

Catalysis offers a powerful toolkit for the synthesis of complex molecules, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. In the context of oxoindoline carboxylate synthesis, various catalytic strategies have been developed, including organocatalysis, metal-free approaches, and phase-transfer catalysis.

Organocatalysis in the Construction of Pyrano[2,3-c]pyrrole Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. While direct organocatalytic routes to pyrano[2,3-c]pyrrole systems starting from this compound are not extensively documented, related transformations provide valuable insights into potential synthetic strategies.

For instance, the organocatalyzed synthesis of dihydropyrano[2,3-c]pyrroles has been achieved from N-Boc protected tetramic acids and benzylidenemalononitrile. mdpi.com This reaction proceeds via a Michael addition followed by an intramolecular cyclization. Although the starting material is a pyrrolidine-2,4-dione (B1332186) rather than a 2-oxoindoline, the underlying principles of organocatalytic activation and asymmetric induction are applicable.

A hypothetical organocatalytic approach to a pyrano[2,3-c]pyrrol-5(6H)-one core, which is structurally analogous to the oxoindoline framework, could involve the reaction of a suitable derivative of this compound with a Michael acceptor. A bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative, could activate both the nucleophilic oxoindoline and the electrophilic Michael acceptor, facilitating a highly stereocontrolled annulation.

Table 2: Organocatalytic Synthesis of a Related Pyrano[2,3-c]pyrrole System

Reactant 1Reactant 2CatalystProduct
N-Boc-tetramic acidBenzylidenemalononitrileBifunctional noncovalent organocatalysttert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate mdpi.com

This example underscores the potential of organocatalysis to construct complex heterocyclic systems with high levels of stereocontrol, a strategy that could be adapted for the synthesis of novel derivatives of this compound.

Metal-Free Approaches to the 2-Oxoindoline Framework

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive transition metals. For the synthesis of the 2-oxoindoline framework itself, several metal-free approaches have been reported.

One notable method involves the intramolecular α-arylation of anilides promoted by a strong base, such as potassium tert-butoxide (KOt-Bu). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or other pathways, leading to the formation of the oxoindoline ring system. This strategy is particularly effective for substrates bearing electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. The synthesis of this compound could potentially be achieved through the cyclization of a suitably substituted N-aryl-2-haloacetamide precursor under metal-free conditions.

The general reaction scheme is as follows:

Table 3: Metal-Free Synthesis of the 2-Oxoindoline Framework

Starting MaterialReagentConditionsProduct
N-(2-halophenyl)acetamide derivativePotassium tert-butoxideHeat2-Oxoindoline derivative

This approach offers a straightforward and cost-effective route to the core structure of this compound, avoiding the need for transition metal catalysts.

Phase-Transfer Catalysis in Oxoindoline Derivative Preparation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly useful for reactions involving ionic reagents and organic substrates.

In the context of oxoindoline chemistry, phase-transfer catalysis has been successfully applied to the asymmetric alkylation of N-protected 2-oxindoles. d-nb.infonih.gov In this process, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, transports an enolate generated in the aqueous phase to the organic phase, where it reacts with an alkylating agent. This allows for the stereocontrolled formation of a quaternary stereocenter at the C3 position of the oxoindoline ring.

For this compound, this methodology could be employed to introduce a wide range of alkyl substituents at the C3 position in a highly enantioselective manner. The reaction would involve the deprotonation of the C3 position with a base in the aqueous phase, followed by the transfer of the resulting enolate to the organic phase by the chiral catalyst, and subsequent reaction with an electrophile.

Table 4: Phase-Transfer Catalysis in the Alkylation of 2-Oxindoles

SubstrateElectrophileCatalystKey Outcome
N-Protected 2-oxoindoleAlkyl halideChiral quaternary ammonium saltEnantioselective formation of 3-alkyl-2-oxoindoles

The use of phase-transfer catalysis provides an operationally simple and scalable method for the synthesis of chiral 3,3-disubstituted oxoindoline derivatives, which are valuable building blocks in medicinal chemistry.

Chemical Reactivity and Transformational Studies of Tert Butyl 2 Oxoindoline 6 Carboxylate Derivatives

Selective Chemical Modifications of the Indoline (B122111) Core

The 2-oxoindoline core offers several sites for selective chemical modification. The lactam carbonyl (C-2), the activated methylene (B1212753) group (C-3), and the carboxylate at C-6 can be targeted to introduce diverse functionalities and build molecular complexity.

Transformations at the 2-Oxo Group

The lactam carbonyl group at the C-2 position is a key functional group in the oxindole (B195798) scaffold. While it is generally less reactive than a ketone, it can undergo several important transformations.

One common modification is thionation , the conversion of the carbonyl group to a thiocarbonyl group. This is typically achieved using reagents like Lawesson's reagent or tetraphosphorus (B14172348) decasulfide (P₄S₁₀) wikipedia.org. The resulting indoline-2-thione (B1305242) is a versatile intermediate. For instance, indoline-2-thiones can react with 1,2-diaza-1,3-dienes in a metal-free process to form 2-carboxylated thieno[2,3-b]indole derivatives rsc.orgresearchgate.net. This reaction proceeds through the initial formation of an α-thiohydrazone followed by an internal cyclization process rsc.org.

Another significant transformation is the conversion of the 2-oxo group into an amino functionality, leading to the synthesis of 2-aminoindoles . These compounds are important structural motifs in many natural alkaloids and pharmacologically active compounds. Various synthetic routes exist, including the reductive cyclization of intermediates derived from o-halo-nitro-aromatics and cyanoacetamides organic-chemistry.org. A one-pot method involves the nucleophilic aromatic substitution of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization using reagents like zinc or iron powder, to generate the 2-aminoindole-3-carboxamide (B8413205) structure organic-chemistry.org.

Electrophilic and Nucleophilic Substitutions at C-3

The C-3 position of the 2-oxoindoline ring is an activated methylene group, flanked by the aromatic ring and the lactam carbonyl. This makes the C-3 protons acidic and amenable to deprotonation to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Michael Addition (Conjugate Addition): The enolate of N-Boc-2-oxoindoline derivatives can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) wikipedia.orgmasterorganicchemistry.com. This 1,4-addition reaction is a powerful tool for C-C bond formation, creating a 1,5-dicarbonyl relationship in the product rsc.org. The reaction involves three key steps: deprotonation of the oxindole at C-3 to form the enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting new enolate masterorganicchemistry.com.

Aldol (B89426) Reactions: The C-3 enolate can also react with aldehydes and ketones in aldol-type reactions. These reactions lead to the formation of 3-hydroxy-3-substituted-2-oxindoles, which are valuable precursors for further transformations rsc.org. For example, the reaction of isatin (B1672199) derivatives (which can be considered as oxidized forms of 2-oxoindoles) with methyl ketones in the presence of diethylamine (B46881) can yield 3-hydroxy-3-(2-oxo-2-substituted ethyl)-indolin-2-ones farmaceut.org.

The C-3 position can also be functionalized through the formation of 3-alkylidene oxindoles, which then act as electrophiles in subsequent reactions. These intermediates are key for constructing more complex molecular architectures.

Reaction TypeNucleophile/ElectrophileReagents/ConditionsProduct Type
Michael AdditionN-Boc-2-oxoindoline enolate (donor) / α,β-unsaturated ketone (acceptor)Base (e.g., NaH, LDA)3,3-disubstituted oxindole
Aldol AdditionN-Boc-2-oxoindoline enolate / Aldehyde or KetoneBase or Lewis Acid3-hydroxy-3-substituted oxindole

Ester Group Manipulations and Transesterification Reactions

The tert-butyl ester at the C-6 position is a robust protecting group for the carboxylic acid functionality. Its manipulation, primarily through hydrolysis, is a key step in many synthetic sequences.

Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to yield the corresponding 2-oxoindoline-6-carboxylic acid. This transformation is typically achieved with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) nih.gov. The mechanism involves protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation in an Sₙ1-type process organic-chemistry.orgresearchgate.net. This method is often chemoselective, allowing for the deprotection of the tert-butyl ester without affecting other acid-sensitive groups, like the N-Boc group, under carefully controlled conditions tdcommons.org. Mild alkaline hydrolysis of hindered esters, including tert-butyl esters, has also been reported using non-aqueous conditions, such as NaOH in a methanol/dichloromethane mixture nih.gov.

Amidation: The ester can be converted directly to an amide. While direct amidation of esters often requires harsh conditions, modern catalytic methods have been developed. For example, tert-butoxide-assisted amidation allows for the conversion of various esters to their corresponding amides under mild, green conditions organic-chemistry.org. Alternatively, catalytic direct amidation using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) in tert-butyl acetate (B1210297) has proven effective for a range of substrates rsc.org. Tin(II) chloride has also been used to catalyze the direct amidation of tert-butyl esters organic-chemistry.org.

Reduction: The ester group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.orglibretexts.org. Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters libretexts.orgclockss.org. The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol clockss.org.

ReactionReagentsProduct
Acidic HydrolysisTrifluoroacetic Acid (TFA) / CH₂Cl₂2-Oxoindoline-6-carboxylic acid
Alkaline HydrolysisNaOH / MeOH/CH₂Cl₂2-Oxoindoline-6-carboxylic acid
AmidationAmine, Potassium tert-butoxide2-Oxoindoline-6-carboxamide
ReductionLithium Aluminum Hydride (LiAlH₄)(6-(Hydroxymethyl)indolin-2-one)

Construction of Complex Polycyclic Systems

The tert-butyl 2-oxoindoline-6-carboxylate scaffold is an excellent platform for the synthesis of more complex, multi-ring structures. Spirocyclic and annulated (fused-ring) systems are particularly important targets due to their prevalence in natural products and their unique three-dimensional structures.

Spirocyclic Oxoindoline Formation

Spirooxindoles are compounds in which the C-3 carbon of the indoline ring is part of a second ring system. These structures are of significant interest in medicinal chemistry nih.govst-andrews.ac.uk. The synthesis of these compounds often involves reactions that form two new bonds at the C-3 position.

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful method for constructing five-membered spirocycles at the C-3 position. For instance, isatin-derived intermediates can react with various dipolarophiles to generate spiro[indoline-3,3'-pyrrolidines] or other five-membered heterocycles rsc.orgnih.gov. In one-pot, three-component reactions, substituted isatins, an amino acid like (S)-pipecolic acid, and an electron-deficient alkene can undergo a 1,3-dipolar cycloaddition to form complex spiro[indoline-3,3'-indolizine] structures with high regio- and stereospecificity nih.gov.

Dianion Alkylation: A key strategy for building spirocycles involves the generation of a dianion from an oxindole precursor, followed by alkylation with a bifunctional electrophile. For example, an ethyl 2-oxindoline-5-carboxylate can be treated with a strong base to form a dianion, which is then alkylated with an agent like N-methylbis(2-chloroethyl)amine to construct a spiro-piperidine ring nih.gov. This approach leads to the formation of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid derivatives nih.gov.

Condensation Reactions: Spirocycles can also be formed through condensation reactions. The reaction of isatins with β-amino amides can yield spiro[quinazoline-2,3′-indoline] derivatives researchgate.net. Similarly, cyclocondensation of isatin-3-imines with α-mercaptoacids is a known route to spiro[indoline-3,2′-thiazolidine] systems nih.gov.

PrecursorsReaction TypeResulting Spirocycle
Substituted Isatin, Pipecolic Acid, Benzoylacrylic Acid[3+2] CycloadditionSpiro[indoline-3,3'-indolizine] nih.gov
Ethyl 2-oxindoline-5-carboxylate, N-methylbis(2-chloroethyl)amineDianion AlkylationSpiro[indoline-3,4'-piperidine] nih.gov
Isatin, β-amino amideCondensationSpiro[quinazoline-2,3′-indoline] researchgate.net
Isatin-3-imine, Thioglycolic AcidCyclocondensationSpiro[indoline-3,2′-thiazolidine] farmaceut.orgnih.gov

Annulation and Ring-Closing Reactions with the Indoline Scaffold

Annulation reactions involve the formation of a new ring fused to the existing indoline scaffold. These reactions are crucial for synthesizing polycyclic indole (B1671886) alkaloids and other complex heterocyclic systems.

[4+2] and [3+3] Annulation Reactions: N-Boc protected 3-alkylidene oxindoles can participate as synthons in cycloaddition/annulation reactions. For example, they can react with 2,3-dioxopyrrolidines in substrate-controlled, regiodivergent annulations. Depending on the substitution pattern of the 3-alkylidene oxindole, either a [4+2] annulation leading to a fused tricyclic pyran derivative or a [3+3] annulation can occur organic-chemistry.org. The proposed mechanism for the [3+3] annulation involves a vinylogous Michael addition followed by an intramolecular aldol cyclization organic-chemistry.org.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming unsaturated rings and has been applied to the synthesis of nitrogen heterocycles wikipedia.orgnih.govnih.gov. To apply this to the indoline scaffold, the C-3 position can be functionalized with two separate alkenyl chains. Treatment with a ruthenium catalyst, such as a Grubbs catalyst, then facilitates the intramolecular metathesis of the two terminal alkenes, closing a new ring onto the C-3 position nih.govrsc.org. The efficiency of RCM can be influenced by the choice of catalyst and solvent nih.govmdpi.com.

Radical Cyclization: Intramolecular radical cyclization provides another route to annulated systems. Oxidative transformations using reagents like iron(III) chloride can initiate a cascade radical cyclization. For instance, a substrate with both an allyl group and a phenyl group can undergo an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to construct a new fused ring system.

Reaction TypeKey Intermediate/SubstrateCatalyst/ReagentFused Ring System
[4+2] Annulation3-Alkylidene oxindole, 2,3-DioxopyrrolidineOrganocatalystFused Pyrano-oxindole organic-chemistry.org
Ring-Closing MetathesisC-3 Diallylated oxindoleGrubbs Catalyst (Ru-based)Spiro- or Fused-Unsaturated Ring nih.gov
Radical CyclizationOxindole with tethered allyl and aryl groupsIron(III) ChlorideFused Polycycle

Vinylogous Michael Addition Reactions

The vinylogous Michael addition stands as a significant carbon-carbon bond-forming reaction, extending the reactivity of the traditional Michael addition through a conjugated system. In the context of this compound derivatives, specifically 3-alkylideneoxindoles, this reaction provides a pathway to complex chiral molecules.

Research has demonstrated the successful application of bifunctional Cinchona alkaloid/thiourea (B124793) catalysts in mediating the direct and enantioselective vinylogous Michael addition of 3-alkylidene oxindoles to various Michael acceptors. For instance, the reaction with nitroolefins, catalyzed by a dihydroquinine derivative, affords chiral γ-nitro alkylideneoxindole esters. buchler-gmbh.com Similarly, the use of a quinidine (B1679956) derivative as a catalyst facilitates the reaction with 4-oxo-enoates, leading to the formation of chiral γ-keto alkylideneoxindole esters. buchler-gmbh.com

These transformations are highly valued for their ability to construct stereochemically rich scaffolds from readily available starting materials. The catalysts play a crucial role in controlling the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers.

Table 1: Examples of Catalyzed Vinylogous Michael Addition Reactions

Michael AcceptorCatalystProduct Type
NitroolefinsN-[3,5-bis(trifluoromethyl)phenyl]-N′- [(8α,9S)-10,11-dihydro-6′-methoxy- cinchonan-9-yl]-ThioureaChiral γ-nitro alkylideneoxindole esters
4-Oxo-enoatesN-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thioureaChiral γ-keto alkylideneoxindole esters

Exploration of Reaction Mechanisms

Understanding the underlying mechanisms of chemical transformations is paramount for reaction optimization and the rational design of new synthetic methodologies. For derivatives of this compound, investigations into radical reaction pathways and cyclization processes have provided valuable insights into their reactivity.

Radical reactions offer a powerful tool for the derivatization of organic molecules, often proceeding under mild conditions and exhibiting unique selectivity. The involvement of radical pathways in the transformation of compounds related to this compound has been explored, particularly in reactions initiated by radical precursors.

For example, reagents such as tert-butyl nitrite (B80452) (TBN) and tert-butyl hydroperoxide (TBHP) are known to generate radical species that can initiate a cascade of reactions. nih.govnih.gov TBN can trigger radical cascade reactions for the synthesis of complex heterocyclic structures. rsc.org The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyl (TEMPO) can completely inhibit such reactions, providing strong evidence for a radical-mediated pathway. nih.gov

In the context of derivatization, a carbon-centered radical could be generated on a side chain of a this compound derivative. This radical could then participate in intra- or intermolecular additions to unsaturated bonds, leading to the formation of new cyclic or acyclic products. The nature of the initiator and the reaction conditions can influence the specific radical pathway followed and, consequently, the final product distribution. The study of these pathways is crucial for controlling the outcome of such synthetic transformations.

Cyclization reactions are fundamental in organic synthesis for the construction of ring systems, which are prevalent in biologically active molecules. The derivatization of this compound can involve cyclization processes, and understanding their mechanisms is key to controlling the formation of the desired cyclic products.

Mechanistic studies of cyclization reactions often involve identifying key intermediates and transition states. While direct mechanistic studies on this compound cyclizations are not extensively detailed in the provided context, general principles of cyclization can be applied. For instance, the formation of cyclic structures can be initiated by the generation of a reactive intermediate, such as a carbocation or a radical, on a side chain of the molecule. This intermediate can then attack an internal nucleophile or an unsaturated bond within the same molecule, leading to ring closure.

The stereoselectivity and regioselectivity of these cyclization reactions are often governed by the conformation of the substrate and the nature of the catalyst or reagent used. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways, helping to elucidate the operative mechanism. rsc.org For example, in enzyme-catalyzed cyclizations, the protein environment plays a critical role in pre-organizing the substrate for a specific cyclization cascade. nih.gov While not enzyme-catalyzed in this context, the principles of controlling substrate conformation and reactive intermediate generation remain central to achieving desired cyclization outcomes.

Role As a Key Synthetic Intermediate in Advanced Molecular Construction

Precursor in the Synthesis of Complex Heterocycles

The unique structural arrangement of tert-butyl 2-oxoindoline-6-carboxylate makes it an ideal starting point for the assembly of intricate heterocyclic systems. The oxindole (B195798) core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions in later synthetic stages.

The oxindole moiety is the central structural feature of Nintedanib, a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. nih.gov The synthesis of Nintedanib relies heavily on an oxindole-6-carboxylate core. While many documented syntheses utilize the methyl ester analogue, methyl 2-oxoindoline-6-carboxylate, the tert-butyl variant serves a similar strategic purpose. core.ac.uktdcommons.org

The general synthetic pathway involves a condensation reaction at the C3 position of the oxindole ring. The key steps leading to the formation of the Nintedanib core are outlined below:

Activation of the C3 Position: The synthesis typically begins with the N-acylation of the oxindole nitrogen to increase the acidity of the C3 protons.

Condensation: The activated oxindole intermediate is then condensed with an appropriate benzaldehyde (B42025) derivative. This step forms the characteristic phenylmethylene linkage at the C3 position.

Coupling and Deprotection: The final key step involves a substitution reaction where the core structure is coupled with a side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Subsequent removal of the protecting groups, such as the tert-butyl or methyl group on the carboxylate, yields the final active pharmaceutical ingredient.

Table 1: Generalized Synthetic Steps for Nintedanib Core Construction

Step Reaction Type Key Reagents Intermediate Formed Purpose
1 N-Acylation Acetic anhydride (B1165640) or Chloroacetyl chloride 1-acetyl-2-oxoindoline-6-carboxylate Activates the C3 position for subsequent condensation.
2 Knoevenagel Condensation Substituted benzaldehyde, base (e.g., piperidine) Phenylmethylene-2-oxoindoline derivative Forms the core carbon skeleton of Nintedanib.
3 Nucleophilic Aromatic Substitution Aromatic amine side chain Nintedanib precursor Introduces the key side chain responsible for kinase inhibition.

Indole (B1671886) alkaloids are a large and diverse class of natural products, many of which possess significant biological activity. rsc.orgencyclopedia.pub The oxindole skeleton is a common motif within this class, found in compounds such as strychnine (B123637) and mitraphylline. The functionalized core of this compound makes it a valuable precursor for elaborating these complex structures.

Synthetic chemists can leverage the reactivity of the oxindole core in several ways:

Alkylation/Arylation at the N1 Position: The nitrogen atom can be functionalized to introduce various substituents.

Functionalization at the C3 Position: The carbon alpha to the carbonyl group is highly reactive and can undergo alkylation, aldol (B89426) reactions, and Michael additions to build stereochemically complex centers. This is particularly important as many indole alkaloids feature a quaternary carbon at this position. researchgate.net

Modification of the Carboxylate: The tert-butyl ester can be converted into other functional groups, such as amides or alcohols, providing further avenues for structural diversification.

While indole-2-carboxylates are widely recognized as effective tools in alkaloid synthesis, the strategic use of the 6-carboxylate isomer provides an alternative handle for manipulating the electronic properties and reactivity of the aromatic ring or for introducing functionality at a different position of the final alkaloid structure. clockss.org

Building Block for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules. nih.gov The goal of DOS is to efficiently explore a wide range of "chemical space" to identify novel molecular scaffolds with potential biological activity. cam.ac.uknih.gov this compound is an excellent scaffold for DOS due to its multiple points of diversification.

The modular nature of the this compound scaffold allows for the systematic and independent modification of different parts of the molecule. A library of compounds can be rapidly assembled by varying substituents at three primary locations:

R1 (N1-position): The indole nitrogen can be alkylated or arylated with a wide range of building blocks.

R2/R3 (C3-position): The C3 position can be functionalized with one or two substituents using various carbon-carbon bond-forming reactions. Spirocyclic structures, which add three-dimensional complexity, can also be generated at this position.

R4 (C6-position): The carboxylate group can be converted into a library of amides by reacting it with a diverse set of amines after deprotection.

This approach allows for the creation of a large number of distinct compounds from a small set of starting materials, a hallmark of an effective DOS campaign. mskcc.org

Table 2: Example of a Diversity-Oriented Synthesis Library Design

Scaffold Position Diversification Reaction Example Building Blocks (R group) Resulting Functionality
N1 N-Alkylation Benzyl bromide, Propargyl bromide, Ethyl bromoacetate Introduction of aromatic, alkyne, or ester groups.
C3 Aldol Condensation Various aldehydes (e.g., benzaldehyde, isobutyraldehyde) Formation of C3-alkylidene derivatives.
C3 Spirocyclization 1,3-dibromopropane Creation of a spirocyclobutane ring.

| C6 | Amidation (after deprotection) | Aniline, Morpholine, Glycine methyl ester | Generation of a diverse amide library. |

The total synthesis of natural products is a cornerstone of organic chemistry that drives the development of new synthetic methods. The structural motifs present in this compound make it a relevant starting point for synthesizing natural products containing the oxindole core. nih.gov

The synthesis of such products often requires precise control over stereochemistry, particularly at the C3 position. The presence of the carbonyl group allows for diastereoselective and enantioselective reactions to install substituents with the correct spatial orientation. The carboxylate at the C6 position can be used to guide certain reactions through steric or electronic effects or can be carried through the synthesis to be present in the final natural product. While many complex natural products have been synthesized, the use of this specific building block provides a convergent and efficient entry into a subset of these molecules, particularly those functionalized on the benzene (B151609) ring of the oxindole core. cam.ac.ukorganicchemistrydata.org

Spectroscopic and Advanced Analytical Characterization of Oxoindoline Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-butyl 2-oxoindoline-6-carboxylate. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the oxoindoline core, the methylene (B1212753) protons, and the protons of the tert-butyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the carbonyl and carboxylate substituents. The methylene protons of the five-membered ring are expected to produce a singlet at approximately δ 3.6 ppm. The nine equivalent protons of the tert-butyl group will give rise to a characteristic sharp singlet in the upfield region, typically around δ 1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbons of the amide and the ester will be the most downfield, appearing in the range of δ 165-180 ppm. The aromatic carbons will resonate between δ 110-150 ppm. The quaternary carbon of the tert-butyl group is expected around δ 80-85 ppm, while the methyl carbons of the tert-butyl group will be found in the upfield region, typically around δ 28 ppm. The methylene carbon of the indoline (B122111) ring is anticipated to appear at approximately δ 36 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 150
Methylene (CH₂)~3.6~36
tert-Butyl (CH₃)~1.5~28
tert-Butyl (quaternary C)-~82
Ester Carbonyl (C=O)-~165
Amide Carbonyl (C=O)-~175

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₁₅NO₃), the expected exact mass can be calculated with high precision.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Field Desorption (FD), would be expected to show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to the calculated exact mass. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

Table 2: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass (m/z) Common Adducts Calculated Adduct Mass (m/z)
C₁₃H₁₅NO₃233.1052[M+H]⁺234.1125
[M+Na]⁺256.0944

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ester carbonyl groups. The amide C=O stretch typically appears around 1700-1730 cm⁻¹, while the ester C=O stretch is expected at a slightly higher frequency, around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands associated with the ester group. libretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic and carbonyl systems in this compound. The oxoindoline core is expected to exhibit characteristic absorbance maxima (λ_max) in the UV region. masterorganicchemistry.com The exact position of these maxima can be influenced by the solvent and the substitution pattern on the aromatic ring.

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Range
IR SpectroscopyAmide C=O Stretch1700 - 1730 cm⁻¹
Ester C=O Stretch1735 - 1750 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
C-O Stretch1000 - 1300 cm⁻¹
UV-Vis SpectroscopyOxoindoline Core (π → π)~250 - 290 nm
Carbonyl (n → π)~300 - 330 nm

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable solvent system (mobile phase), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be developed to achieve good separation of the product from any starting materials or byproducts. The position of the compound on the TLC plate is described by its retention factor (Rf value), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides quantitative data on the purity of a sample. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly employed for compounds of this nature. The compound would be detected by a UV detector set at a wavelength where the compound strongly absorbs. The purity is determined by the relative area of the product peak in the chromatogram. For preparative purposes, HPLC can be used to purify the compound to a high degree. nih.gov

Table 4: Typical Chromatographic Parameters for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Detection Key Parameter
TLCSilica GelHexane/Ethyl AcetateUV light (254 nm)Rf value
HPLCC18Acetonitrile/WaterUV (at λ_max)Retention Time (Rt)

Theoretical and Computational Investigations of Tert Butyl 2 Oxoindoline 6 Carboxylate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For tert-Butyl 2-oxoindoline-6-carboxylate, DFT methods are used to determine its most stable three-dimensional geometry and to analyze its electronic characteristics.

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related tert-butyl substituted heterocyclic compound, DFT calculations at the B3LYP/6-311G(2d,p) level of theory were shown to be in excellent agreement with experimental X-ray crystallography data. researchgate.net

Once the optimized structure is obtained, further analysis can reveal key electronic properties. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). physchemres.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. physchemres.orgnih.gov A smaller gap generally suggests higher reactivity.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and carboxylate groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, indicating a site for nucleophilic interaction.

These computational studies provide a foundational electronic profile of the molecule, which is essential for predicting its behavior in chemical reactions. semanticscholar.org

Table 1: Representative DFT-Calculated Parameters for an Oxoindoline Scaffold.
ParameterDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO~4.5 eV
Dipole Moment (μ)Measure of molecular polarity3.0 to 5.0 Debye
C=O Bond Length (Oxo)Bond distance of the ketone carbonyl~1.22 Å
C=O Bond Length (Ester)Bond distance of the ester carbonyl~1.21 Å
N-H Bond LengthBond distance of the amide N-H~1.01 Å

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. youtube.com

For reactions involving the 2-oxoindoline scaffold, such as 1,3-dipolar cycloadditions, computational methods can predict which stereochemical and regiochemical outcomes are favored. mdpi.comresearchgate.net DFT calculations are used to locate the geometries of the transition states for different possible pathways. The calculated activation energy (the energy difference between the reactants and the transition state) for each path determines which one is kinetically favored—the path with the lower activation energy will proceed faster. researchgate.net

For example, in the reaction of a 2-(2-oxoindoline-3-ylidene)acetate with a nitrone, computational studies can model the approach of the two molecules and calculate the activation barriers for the formation of different possible spiroisoxazolidine isomers. mdpi.com This allows chemists to understand why a particular isomer is formed preferentially.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state structure correctly connects the reactants and the desired products on the potential energy surface. youtube.com This ensures the validity of the proposed mechanism. Such studies are crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes.

Prediction of Reactivity and Selectivity in Chemical Transformations

Building upon the electronic structure information from DFT, a range of conceptual DFT reactivity descriptors can be calculated to predict how and where a molecule like this compound will react. These descriptors provide quantitative measures of a molecule's reactivity and selectivity. scielo.org.mx

Global reactivity descriptors are calculated for the molecule as a whole and include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. nih.gov

Local reactivity descriptors, on the other hand, predict the most reactive sites within a molecule. The most common of these are the Fukui functions (f(r)). scielo.org.mxresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

The site most susceptible to nucleophilic attack (electrophilic site) is identified by the largest value of the Fukui function for electron addition (f+(r)).

The site most susceptible to electrophilic attack (nucleophilic site) corresponds to the largest value of the Fukui function for electron removal (f-(r)).

For this compound, these calculations could pinpoint specific atoms on the oxoindoline ring or its substituents that are most likely to participate in a given chemical transformation, thus predicting the regioselectivity of a reaction. nih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological activity. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms (conformers) and determining their relative stabilities. The presence of a bulky tert-butyl group in this compound makes conformational analysis particularly important due to steric hindrance.

Computational methods, often using molecular mechanics or DFT, can systematically explore the potential energy surface to locate all stable conformers. researchgate.net The energy of each conformer is calculated, and the Boltzmann distribution can be used to determine the relative population of each conformer at a given temperature. The most stable conformer is the one with the lowest energy.

In cyclic systems like the oxoindoline core, substituents can adopt different orientations (e.g., axial or equatorial in related saturated rings). The bulky tert-butyl group has a strong preference for the less sterically hindered equatorial position in cyclohexane (B81311) systems, and similar steric effects would influence the preferred conformation of the entire this compound molecule. libretexts.org

Understanding the preferred conformation is crucial for predicting the stereochemical outcome of reactions. The accessibility of a reactive site can be dictated by the molecule's 3D shape. If a reagent can approach the molecule from one face more easily than the other, a specific stereoisomer will be formed preferentially. Computational analysis of the transition states for attack from different faces can quantify this preference and predict the stereoselectivity of a reaction.

Molecular Docking and Ligand-Receptor Interaction Modeling

The 2-oxoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including several approved drugs. researchgate.net Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a biological macromolecule, typically a protein or enzyme (a receptor). nih.govwalisongo.ac.id

The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score represents the most likely binding mode. nih.gov The results provide a binding energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction. walisongo.ac.id

Docking studies can reveal crucial information about the ligand-receptor interaction:

Binding Mode: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the receptor that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. nih.gov

Binding Affinity: A score that estimates the strength of the binding, which can be used to rank potential drug candidates. nih.gov

For example, derivatives of the oxoindoline core have been extensively studied as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and cyclooxygenase (COX) enzymes. nih.govnih.gov A docking study of this compound into a kinase active site would likely show the oxoindoline core forming key hydrogen bonds with backbone residues, while the tert-butyl carboxylate moiety could engage in hydrophobic or polar interactions within a specific pocket of the binding site. nih.gov This information is invaluable for the rational design and optimization of new therapeutic agents.

Table 2: Representative Molecular Docking Results for an Oxoindoline Ligand in a Kinase Active Site.
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Oxoindoline DerivativeVEGFR-2 (PDB: 3VID)-8.5Cys919Hydrogen Bond
Oxoindoline DerivativeVEGFR-2 (PDB: 3VID)-8.5Phe918π-π Stacking
Oxoindoline DerivativeVEGFR-2 (PDB: 3VID)-8.5Leu840, Val848Hydrophobic Interaction
Oxoindoline DerivativeCOX-2 (PDB: 3LN1)-9.2Arg513, Ser530Hydrogen Bond
Oxoindoline DerivativeCOX-2 (PDB: 3LN1)-9.2Val523, Leu352Hydrophobic Interaction

Future Research Trajectories and Emerging Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like tert-butyl 2-oxoindoline-6-carboxylate. Future research is expected to focus on minimizing environmental impact and improving the safety and efficiency of synthetic routes. A significant trend is the move away from hazardous organic solvents towards more benign alternatives. mdpi.com Water, in particular, has been identified as a promising medium for oxindole (B195798) synthesis, offering an environmentally friendly and cost-effective option. mdpi.comresearchgate.netvulcanchem.com Catalyst-free reactions conducted in water represent a particularly green approach that is gaining traction. researchgate.netvulcanchem.com

Biocatalysis is another burgeoning area that promises to revolutionize the synthesis of oxindoles. Enzymes offer mild reaction conditions, high selectivity, and are biodegradable, making them an attractive alternative to traditional chemical catalysts. The development of robust enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound is a key research goal.

Green Chemistry ApproachKey AdvantagesRepresentative Examples for Oxindole Synthesis
Use of Green Solvents Reduced toxicity, environmental impact, and cost. researchgate.netWater, ethanol-water mixtures. researchgate.netvulcanchem.com
Catalyst-Free Synthesis Avoids the use of potentially toxic and expensive metal catalysts; simplifies purification. researchgate.netHenry reactions in water. researchgate.net
Biocatalysis Mild reaction conditions, high selectivity, environmentally friendly. Enzyme-catalyzed oxidation of indoles to oxindoles.
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption, often solvent-free. researchgate.netSynthesis of various oxindole derivatives. researchgate.net

Exploration of Novel Catalytic Systems for Efficiency Enhancement

While green chemistry often seeks to reduce catalyst use, the development of highly efficient and selective novel catalysts remains a critical area of research for oxindole synthesis. Transition metal catalysis, particularly with palladium, rhodium, and gold, has been instrumental in the synthesis of the oxindole core.

Palladium-catalyzed reactions, such as amide α-arylation and C-H functionalization, have proven effective for constructing the oxindole ring system. nih.gov Future work will likely focus on developing more active and stable palladium catalysts with tailored ligands to improve reaction rates and expand the substrate scope. nih.gov Rhodium-catalyzed reactions are also being explored for the synthesis of indole (B1671886) and oxindole derivatives, offering alternative pathways and selectivities. Gold catalysts are emerging as powerful tools for various cyclization reactions, and their application to the synthesis of complex oxindoles is an active area of investigation.

Organocatalysis presents a metal-free alternative for the asymmetric synthesis of oxindole derivatives. rsc.org Chiral small molecules can be used to induce stereoselectivity, which is crucial for the synthesis of biologically active compounds. The design of new and more efficient organocatalysts for the enantioselective synthesis of this compound is a promising avenue for future research.

Catalyst TypeReactionKey Advantages
Palladium Amide α-arylation, C-H functionalizationHigh efficiency, good functional group tolerance. nih.gov
Rhodium Cyclization and annulation reactionsAlternative reactivity and selectivity.
Gold Cyclization of alkynes and allenesMild reaction conditions, unique reactivity.
Organocatalysts Asymmetric aldol (B89426), Mannich, and Michael reactionsMetal-free, enantioselective synthesis. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound is a logical next step.

Continuous flow reactors, or microreactors, provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.org They also allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. The development of robust and scalable flow processes for the key steps in the synthesis of this compound will be a focus of future research. This includes the use of immobilized catalysts and reagents to simplify purification and enable continuous production.

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. These platforms can also be used for the high-throughput synthesis of libraries of oxindole derivatives for drug discovery and materials science applications. The integration of flow chemistry with automated platforms will enable the on-demand synthesis of this compound and its analogues.

TechnologyKey AdvantagesPotential Application for Oxoindole Synthesis
Flow Chemistry/Microreactors Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, scalability. acs.orgContinuous production of key intermediates and the final product.
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid library synthesis.Optimization of synthetic routes and generation of derivative libraries for screening.
Immobilized Catalysts/Reagents Simplified purification, catalyst recycling, suitability for continuous flow.Use of polymer-supported or solid-phase catalysts in flow reactors.

Advanced Computational Design of Novel Oxoindoline Scaffolds

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. These tools can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of novel oxoindoline scaffolds based on the this compound core.

Structure-activity relationship (SAR) studies, aided by computational methods, can help to identify the key structural features responsible for the biological activity of oxindole derivatives. nih.gov This information can then be used to design new compounds with improved potency and selectivity. Molecular docking simulations can be used to predict how oxindole derivatives will bind to their biological targets, providing insights into their mechanism of action. nih.gov

Quantum chemical calculations can be used to study the reaction mechanisms of oxindole synthesis, helping to optimize reaction conditions and design more efficient catalysts. These computational approaches will accelerate the discovery and development of new oxoindole-based drugs and materials.

Computational MethodApplication in Oxoindole Research
Molecular Docking Predicting binding modes of oxindole derivatives to biological targets (e.g., kinases, enzymes). nih.gov
Structure-Activity Relationship (SAR) Identifying key structural features for biological activity to guide the design of more potent analogues. nih.gov
Quantum Chemical Calculations Elucidating reaction mechanisms for synthesis and predicting reactivity.
In Silico ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new designs.

Expanded Applications in Materials Science and Medicinal Chemistry Beyond Prohibited Areas

The unique chemical structure of this compound makes it a versatile building block for the synthesis of a wide range of functional molecules. While its applications in certain areas are restricted, there is significant potential for its use in other areas of materials science and medicinal chemistry.

In materials science, the oxoindole core can be incorporated into polymers and organic electronic materials. The rigid, planar structure of the oxoindole ring system can impart desirable photophysical and electronic properties. Research into new polymers and functional materials derived from this compound could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

In medicinal chemistry, the oxoindole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The this compound moiety can serve as a starting point for the synthesis of new drug candidates targeting a variety of diseases. The ester and oxo functionalities provide convenient handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Future research will likely focus on exploring the potential of derivatives of this compound as inhibitors of kinases, proteases, and other important drug targets.

FieldPotential Applications of this compound Derivatives
Materials Science Monomers for functional polymers, components of organic electronic materials (e.g., OLEDs, organic photovoltaics), fluorescent probes.
Medicinal Chemistry Scaffolds for the synthesis of kinase inhibitors, anticancer agents, anti-inflammatory agents, and other therapeutic compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 2-oxoindoline-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tert-butyl-substituted indoline derivatives typically involves coupling reactions or catalytic hydrogenation. For example:
  • Route 1 : Use of potassium carbonate in DMF to facilitate nucleophilic substitution or esterification under anhydrous conditions, yielding ~85% product (NMR and MS verification) .
  • Route 2 : Catalytic hydrogenation with 5% Pd/C in ethanol under H₂ atmosphere, achieving ~78% yield .
  • Critical Factors : Solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time significantly impact yield. Low humidity is essential to avoid hydrolysis of the tert-butyl ester.

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • NMR Analysis : 1^1H and 13^{13}C NMR are used to confirm the indoline scaffold and tert-butyl group. Key signals include δ ~1.4 ppm (tert-butyl CH₃) and δ ~170 ppm (ester carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and oxo groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental conformational analysis of tert-butyl-substituted heterocycles?

  • Methodological Answer :
  • For tert-butyl groups in constrained systems (e.g., six-membered rings), DFT calculations with explicit solvent models are critical. For example, axial vs. equatorial tert-butyl conformers in triazinanes were resolved using B3LYP/6-31G(d) with solvent corrections, showing axial preference in crystals but equatorial dominance in solution .
  • Application : Compare computed 1^1H NMR chemical shifts with experimental data to validate conformational assignments .

Q. What strategies address low reproducibility in catalytic hydrogenation steps during synthesis?

  • Methodological Answer :
  • Troubleshooting :
  • Catalyst Deactivation : Pre-activate Pd/C under H₂ flow to remove surface oxides.
  • Substrate Purity : Remove trace impurities (e.g., sulfur-containing byproducts) via silica gel chromatography before hydrogenation .
  • Alternative Catalysts : Test PtO₂ or Raney Nickel for substrates resistant to Pd/C .

Q. How can SHELX programs improve crystallographic refinement of this compound derivatives?

  • Methodological Answer :
  • Use SHELXL for high-resolution refinement:
  • Apply restraints for disordered tert-butyl groups.
  • Incorporate H-atom positions using HFIX commands for accurate thermal parameter modeling .
  • Case Study : SHELXD/SHELXE pipelines enable rapid phase determination for small molecules with twinned crystals .

Data Contradiction and Validation

Q. How to resolve conflicting spectroscopic data for tert-butyl indoline derivatives across studies?

  • Methodological Answer :
  • Cross-Validation : Compare 1^1H NMR spectra under identical solvent conditions (e.g., DMSO-d₆ vs. CDCl₃).
  • Crystallographic Validation : Use single-crystal X-ray diffraction to unambiguously assign molecular geometry, as demonstrated for tert-butyl triazinanes .

Q. Why do similar synthetic routes yield divergent outcomes for tert-butyl indoline esters?

  • Methodological Answer :
  • Parameter Sensitivity :
FactorEffect on YieldExample Evidence
Reaction ScaleMicroscale (<1 mmol) may reduce efficiency due to surface adsorption
Oxygen PresenceOxidative decomposition of intermediates in non-inert atmospheres

Safety and Handling

Q. What precautions are critical when handling tert-butyl indoline derivatives with unknown toxicity?

  • Methodological Answer :
  • Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .
  • Safety Protocols : Use explosion-proof equipment in synthesis areas (per tert-butyl hydroperoxide guidelines) and conduct toxicity assays for novel derivatives .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for spirocyclic drug candidates?

  • Methodological Answer :
  • Spiroannulation : React with azetidine or pyrrolidine derivatives under Mitsunobu conditions (e.g., DIAD/PPh₃) to form spiro[indoline-3,3'-pyrrolidine] scaffolds, as seen in kinase inhibitor syntheses .
  • Boronated Derivatives : Introduce dioxaborolane groups via Suzuki-Miyaura coupling for PET tracer development .

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